![molecular formula C₁₆H₁₈N₃NaO₅S B1663523 Amoxicillin sodium CAS No. 34642-77-8](/img/structure/B1663523.png)
Amoxicillin sodium
Overview
Description
Amoxicillin Sodium is a widely prescribed antibacterial agent . It belongs to the aminopenicillin class of the penicillin family . The drug is used to treat bacterial infections such as middle ear infection, strep throat, pneumonia, skin infections, and urinary tract infections . It is taken by mouth, or less commonly by injection .
Synthesis Analysis
Amoxicillin Sodium is synthesized via a batch enzymatic process . The process involves kinetic parameter regression at different operating temperatures, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .Molecular Structure Analysis
The molecular formula of Amoxicillin Sodium is C16H18N3NaO5S . It has a molar mass of 387.39 g/mol . The structure of Amoxicillin Sodium was confirmed by attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) .Chemical Reactions Analysis
Amoxicillin Sodium undergoes degradation when exposed to certain environmental conditions . The degradation is faster for Amoxicillin Sodium than for Amoxicillin Trihydrate . The degradation is linked to the lower hydrogen donor to hydrogen acceptor count ratio and polar surface of Amoxicillin Sodium .Physical And Chemical Properties Analysis
Amoxicillin Sodium is a white or almost white, very hygroscopic powder . It has a solubility of 68 mg/mL in DMSO .Scientific Research Applications
Drug Delivery Systems
Amoxicillin sodium is being explored for use in drug delivery systems . Research has been conducted on creating a polyvinyl alcohol/sodium alginate nanofibrous mat as an amoxicillin delivery system, which could offer a controlled release of the drug .
Antibacterial Nanoformulations
Another application is in the development of antibacterial nanoformulations . A study developed a controlled-release amoxicillin nanoformulation to extend its biological half-life and enhance its antibacterial activity .
Photocatalytic Degradation of Antibiotics
Amoxicillin sodium is also used in the photocatalytic degradation of antibiotics . Sodium-doped hydroxyapatite has been produced to enhance photocatalytic activity for the degradation process .
Mechanism of Action
Target of Action
Amoxicillin sodium, a derivative of penicillin, primarily targets gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections . The primary targets of amoxicillin are the penicillin-binding proteins (PBPs) present in the bacterial cell wall .
Mode of Action
Amoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to the upregulation of autolytic enzymes, causing the bacterial cell wall to weaken and eventually rupture, leading to bacterial cell death .
Biochemical Pathways
The action of amoxicillin affects several biochemical pathways. By inhibiting the synthesis of peptidoglycan cross-links in the bacterial cell wall, amoxicillin disrupts the cell wall structure, making it more permeable. This disruption can lead to cell lysis and death . Furthermore, the presence of amoxicillin can lead to an increase in the production of certain enzymes, such as beta-lactamase, as a bacterial defense mechanism .
Pharmacokinetics
Amoxicillin has a high bioavailability of 95% when taken orally . It is less than 30% biotransformed in the liver, and the elimination half-life is approximately 61.3 minutes . The drug is primarily excreted via the kidneys . These ADME properties contribute to the drug’s effectiveness and determine the dosage and frequency of administration.
Result of Action
The molecular and cellular effects of amoxicillin’s action primarily involve the disruption of bacterial cell wall synthesis, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria. It’s worth noting that misuse or overuse of amoxicillin can lead to the development of antibiotic-resistant bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of amoxicillin. For instance, the presence of amoxicillin in aquatic environments has been shown to induce toxic effects and oxidative stress in aquatic organisms . Furthermore, the presence of other drugs or substances can interact with amoxicillin, potentially affecting its efficacy . Therefore, it’s crucial to consider these environmental factors when prescribing and administering amoxicillin.
Safety and Hazards
Amoxicillin Sodium may cause respiratory and skin sensitization in individuals with penicillin allergies . It may also cause allergic skin reactions and breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective equipment when handling Amoxicillin Sodium .
Relevant Papers Several papers have been published on Amoxicillin Sodium, including studies on its stability , synthesis , and chemical reactions . These papers provide valuable insights into the properties and applications of Amoxicillin Sodium.
properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDFCISJXIVBV-YWUHCJSESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26787-78-0 (Parent) | |
Record name | Amoxicillin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034642778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amoxicillin sodium | |
CAS RN |
34642-77-8 | |
Record name | Amoxicillin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034642778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium [2S-[2α,5α,6β(S*)]]-6-[[amino(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMOXICILLIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544Y3D6MYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Amoxicillin Sodium exert its antibacterial effect?
A1: Amoxicillin Sodium, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , , ] This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. [, , , ]
Q2: What is the molecular formula and weight of Amoxicillin Sodium?
A2: The molecular formula of Amoxicillin Sodium is C16H18N3NaO5S, and its molecular weight is 387.39 g/mol. [, , ]
Q3: Is there spectroscopic data available for Amoxicillin Sodium?
A3: Several analytical methods are employed to characterize and quantify Amoxicillin Sodium, including High-Performance Liquid Chromatography (HPLC) [, , , , ], Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) [], and ultraviolet spectrophotometry. [] These techniques provide data on the compound's spectroscopic properties, aiding in its identification and quantification.
Q4: How does freezing affect the stability of Amoxicillin Sodium in aqueous solutions?
A5: The stability of Amoxicillin Sodium in aqueous solutions is significantly impacted by freezing. While refrigeration (between 0°C and -7°C) can accelerate degradation, freezing below -30°C substantially improves stability. [] This emphasizes the importance of careful temperature control during storage and handling of Amoxicillin Sodium solutions.
Q5: What is the bioavailability of Amoxicillin Sodium in pigs after different routes of administration?
A6: Amoxicillin Sodium exhibits good bioavailability in pigs after intramuscular and oral administration. [] Interestingly, a long-acting formulation of Amoxicillin Sodium demonstrated a significantly longer elimination half-life compared to the conventional formulation after intramuscular administration, suggesting potential benefits for extended therapeutic coverage. []
Q6: How do the pharmacokinetics of Amoxicillin Sodium differ in olive flounder after different doses?
A7: In olive flounder, Amoxicillin Sodium displays dose-proportional pharmacokinetics after intramuscular administration. [] Both low (12.5 mg/kg) and high (125 mg/kg) doses result in rapid absorption and a prolonged action, indicated by the terminal half-life and mean residence time. []
Q7: What is the efficacy of Amoxicillin Sodium against streptococcosis in olive flounder?
A8: Amoxicillin Sodium has demonstrated efficacy against Streptococcus iniae and Streptococcus parauberis infections in olive flounder. [, ] A single intramuscular injection significantly reduced cumulative mortality rates in both experimental and field settings. [] Further investigation into its pharmacokinetic-pharmacodynamic (PK/PD) relationship suggests that Amoxicillin Sodium achieves favorable PK/PD indices against these pathogens, supporting its use for treating streptococcosis in olive flounder. [, ]
Q8: Does Amoxicillin Sodium, when combined with tylosin tartrate, impact the mutant selection window of Streptococcus suis?
A9: Research shows that the combination of Amoxicillin Sodium and tylosin tartrate effectively narrows the mutant selection window (MSW) of Streptococcus suis in vitro. [] This suggests that combining these antibiotics could potentially reduce the risk of drug resistance development compared to single-drug treatments. []
Q9: What are the known mechanisms of resistance to Amoxicillin Sodium?
A10: The primary mechanism of resistance to Amoxicillin Sodium involves the production of β-lactamases by bacteria. [, ] These enzymes hydrolyze the β-lactam ring of Amoxicillin Sodium, rendering it inactive. [, ] Another mechanism involves alterations in the penicillin-binding proteins (PBPs), reducing the binding affinity of Amoxicillin Sodium and decreasing its effectiveness. []
Q10: What strategies are employed to enhance the stability of Amoxicillin Sodium and clavulanate potassium for injection?
A11: Several strategies are used to improve the stability of Amoxicillin Sodium and clavulanate potassium for injection. These include optimizing the pH value of the formulation using pH-regulating agents, [, , ] incorporating stabilizers like Vitamin C, proline, and nicotinamide, [] and utilizing chitosan nanoparticles as drug carriers and freeze-drying skeleton agents. []
Q11: How is the content of Amoxicillin Sodium and clavulanate potassium for injection determined?
A12: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the content of Amoxicillin Sodium and clavulanate potassium for injection. [, ] This method provides accurate and precise quantification of both compounds, ensuring the quality and consistency of the pharmaceutical formulation. [, ]
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